REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][N:4]1[C:9]2[CH:10]=[CH:11][CH:12]=[N:13][C:8]=2[S:7](=[O:15])(=[O:14])[N:6]=[CH:5]1>C(O)(C)C>[CH3:3][N:4]1[C:9]2[CH:10]=[CH:11][CH:12]=[N:13][C:8]=2[S:7](=[O:15])(=[O:14])[NH:6][CH2:5]1 |f:0.1|
|
Name
|
|
Quantity
|
0.08 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
CN1C=NS(C2=C1C=CC=N2)(=O)=O
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is kept stirring at ambient temperature for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent is then removed under partial vacuum
|
Type
|
ADDITION
|
Details
|
the residue is treated with 5 cm3 of water
|
Type
|
CUSTOM
|
Details
|
The suspension obtained
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3 times 100 cm3)
|
Type
|
WASH
|
Details
|
The organic phase is washed with water (25 cm3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |